VT107

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

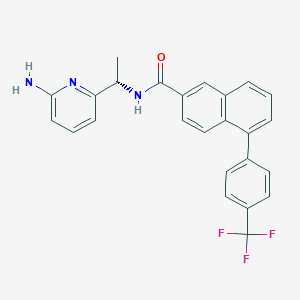

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXKSHQMHIUFP-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor Targeting the Hippo Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. VT107 is a potent, orally active, small-molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of TEAD proteins, a critical step for their interaction with YAP and TAZ. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hippo pathway, and presenting key preclinical data and experimental methodologies.

The Hippo Pathway and the Role of TEAD Auto-Palmitoylation

The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. In many cancers, particularly those with mutations in the upstream Hippo pathway component NF2 (Neurofibromatosis type 2), this kinase cascade is inactivated, resulting in the constitutive nuclear localization of YAP and TAZ.[1][2]

Nuclear YAP and TAZ lack DNA-binding domains and rely on partnering with transcription factors, primarily the TEAD family (TEAD1-4), to regulate gene expression.[3] A crucial post-translational modification for the function of TEADs is S-palmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue within a central lipid-binding pocket of the TEAD protein.[4][5] This process, known as auto-palmitoylation, is essential for the stable interaction between TEADs and YAP/TAZ.[5] By occupying this lipid-binding pocket, inhibitors can allosterically prevent the YAP/TAZ-TEAD interaction and suppress their oncogenic transcriptional program.

This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor

This compound is a potent and selective small-molecule inhibitor of all four TEAD homologs (pan-TEAD).[6][7] It functions by binding to the central lipid-binding pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[6] This inhibition allosterically disrupts the interaction between TEADs and the transcriptional co-activators YAP and TAZ.[6][8] As a result, the YAP/TAZ-TEAD-driven transcriptional program responsible for cell proliferation and survival is suppressed.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibition of YAP/TAZ-TEAD-dependent transcription in cellular assays.[9] The primary mechanism is the disruption of TEAD auto-palmitoylation, which has been shown for multiple TEAD family members.

| Parameter | Value | Assay | Reference |

| IC50 | 4.93 nM | YAP Reporter Assay | [9] |

Table 1: In Vitro Potency of this compound

Preclinical studies have shown that this compound effectively inhibits the auto-palmitoylation of endogenous TEAD1, TEAD3, and TEAD4 in cells.[6] Notably, it is most potent at blocking the palmitoylation of TEAD4.[6] Treatment with this compound leads to a decrease in palmitoylated TEADs and a corresponding increase in their unpalmitoylated forms.[3][6] This directly translates to the disruption of the YAP/TAZ-TEAD protein-protein interaction in cells with hyperactive Hippo signaling, such as NF2-mutant mesothelioma cell lines.[6]

| TEAD Homolog | Effect of this compound | Cell Line | Reference |

| TEAD1 | Inhibition of palmitoylation | HEK293T | [6] |

| TEAD3 | Inhibition of palmitoylation | HEK293T | [6] |

| TEAD4 | Potent inhibition of palmitoylation | HEK293T | [6] |

Table 2: this compound Activity on TEAD Homologs

Experimental Protocols

Cell-Based TEAD Palmitoylation Assay

This assay is designed to measure the effect of compounds on the auto-palmitoylation of TEAD proteins in a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.

-

Compound Treatment and Metabolic Labeling: After 24 hours, the culture medium is replaced with fresh medium containing the alkyne analog of palmitic acid (e.g., 17-octadecynoic acid) and the test compound (e.g., this compound at various concentrations) or DMSO as a vehicle control. Cells are incubated for an additional 4-20 hours.

-

Cell Lysis and Immunoprecipitation: Cells are harvested and lysed in a buffer containing protease inhibitors. The cell lysates are clarified by centrifugation. MYC-tagged TEAD proteins are immunoprecipitated from the lysates using an anti-MYC antibody conjugated to agarose beads.

-

Click Chemistry Reaction: The immunoprecipitated TEAD proteins are washed and then subjected to a click chemistry reaction with an azide-biotin tag. This reaction links biotin to the alkyne-palmitate-labeled TEAD proteins.

-

Immunoblotting: The samples are resolved by SDS-PAGE and transferred to a nitrocellulose membrane. The biotin-labeled (palmitoylated) TEAD proteins are detected by immunoblotting with streptavidin-HRP. Total TEAD protein levels are assessed by immunoblotting with an anti-MYC antibody.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to assess the ability of this compound to disrupt the interaction between endogenous YAP/TAZ and TEAD proteins.

Methodology:

-

Cell Culture and Treatment: A suitable cell line with active YAP/TAZ signaling (e.g., NF2-mutant NCI-H2373 mesothelioma cells) is cultured to approximately 80% confluency. Cells are treated with the test compound (e.g., this compound) or DMSO for a specified duration (e.g., 4 or 24 hours).

-

Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. A portion of the lysate is saved as the input control. The pre-cleared lysates are then incubated with an antibody specific for the target TEAD homolog (e.g., anti-TEAD1 or anti-TEAD4) or a control IgG overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times with Co-IP lysis buffer to remove non-specific binding proteins. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: The input and immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is immunoblotted with antibodies against YAP, TAZ, and the immunoprecipitated TEAD homolog to detect the co-precipitated proteins.

Preclinical Efficacy and Clinical Context

This compound has demonstrated potent anti-proliferative activity in cancer cell lines with NF2 mutations, which are known to have hyperactivated YAP/TAZ signaling.[4][6] This selectivity highlights the dependence of these tumors on the YAP/TAZ-TEAD transcriptional axis.

While this compound is a critical tool compound for preclinical research, a closely related pan-TEAD auto-palmitoylation inhibitor from Vivace Therapeutics, VT3989, has advanced into clinical development. The first-in-human Phase 1/2 clinical trial (NCT04665206) of VT3989 is evaluating its safety and efficacy in patients with advanced solid tumors, with a focus on malignant mesothelioma and other tumors harboring NF2 mutations.[9][10] Initial results from this trial have shown that VT3989 is well-tolerated and demonstrates durable antitumor responses in this patient population.[5]

Conclusion

This compound is a potent pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the oncogenic YAP/TAZ-TEAD transcriptional program. Its mechanism of action is well-characterized, involving the allosteric inhibition of the YAP/TAZ-TEAD interaction by preventing a critical post-translational modification on TEAD proteins. The preclinical data for this compound and the promising early clinical results for the related compound VT3989 validate the inhibition of TEAD auto-palmitoylation as a promising therapeutic strategy for cancers driven by dysregulated Hippo signaling. This technical guide provides a foundational understanding of this compound's mechanism for researchers and drug developers working to target this critical cancer pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Vivace Therapeutics reports positive results for NF2 tumour drug [clinicaltrialsarena.com]

- 10. onclive.com [onclive.com]

The Role of VT107 in TEAD Palmitoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VT107, a potent and orally active small molecule inhibitor of TEA Domain (TEAD) transcription factors. Central to its mechanism is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification that governs the transcriptional activity of the Hippo pathway. This document will detail the function of this compound, present quantitative data on its activity, outline key experimental protocols for its characterization, and visualize its mechanism of action and experimental workflows.

Introduction to TEAD Palmitoylation and the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.

A key regulatory step for TEAD activity is auto-palmitoylation, a process where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is essential for the stable interaction between TEAD and YAP/TAZ.[1][2][3] Inhibition of TEAD palmitoylation presents a promising therapeutic strategy to disrupt the oncogenic YAP/TAZ-TEAD transcriptional program.

This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor

This compound is a potent and selective small molecule that functions as a pan-TEAD auto-palmitoylation inhibitor.[4][5] It binds non-covalently to the central hydrophobic pocket of TEAD proteins, the same pocket that binds palmitate.[1] By occupying this pocket, this compound directly prevents the auto-palmitoylation of all four TEAD isoforms.[1][5] This inhibition allosterically disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, thereby suppressing TEAD-mediated gene transcription.[1][2][6]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in various assays, demonstrating its potent inhibitory effects on TEAD activity and cancer cell proliferation.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| YAP Reporter Assay | YAP/TAZ-TEAD Transcriptional Activity | HEK293A | IC50 | 4.93 nM | [6][7] |

| Cell Proliferation Assay | Cell Viability | NCI-H2052 (NF2, LATS2 mutant) | IC50 | nanomolar range | [8] |

| Cell Proliferation Assay | Cell Viability | NCI-H226 (NF2-/-) | IC50 | nanomolar range | [8] |

Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different cellular assays, highlighting its nanomolar potency in inhibiting TEAD-dependent transcription and the proliferation of Hippo-pathway mutant cancer cells.

| TEAD Isoform | Inhibition of Palmitoylation | Disruption of YAP/TAZ Interaction | Reference |

| TEAD1 | Yes | Yes | [1][4] |

| TEAD2 | Yes | Not explicitly stated, but pan-TEAD activity is noted | [4] |

| TEAD3 | Yes | Not explicitly stated, but pan-TEAD activity is noted | [1][4] |

| TEAD4 | Yes | Yes | [1][4] |

Table 2: Isoform Specificity of this compound. This table details the inhibitory effect of this compound on the palmitoylation of and interaction with different TEAD isoforms, demonstrating its pan-TEAD inhibitory activity.

Mechanism of Action and Signaling Pathway

The mechanism of this compound involves its direct binding to the palmitate-binding pocket of TEAD proteins, leading to the inhibition of auto-palmitoylation and subsequent disruption of the YAP/TAZ-TEAD interaction.

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits TEAD auto-palmitoylation, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and subsequent gene expression.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound in TEAD palmitoylation.

Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the effect of this compound on the palmitoylation of TEAD isoforms in a cellular context.[1]

Objective: To assess the inhibition of TEAD palmitoylation by this compound in cells.

Materials:

-

HEK293T cells

-

Expression plasmids for MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4

-

Lipofectamine 2000 (or similar transfection reagent)

-

DMEM with 10% FBS

-

Alkyne-palmitate

-

This compound (or other test compounds)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-MYC antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin-HRP

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transfection: Seed HEK293T cells and transfect them with the respective MYC-TEAD expression plasmids using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with this compound (e.g., at 3 µM) or DMSO and alkyne-palmitate (e.g., at 100 µM) for an overnight incubation.[1]

-

Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Immunoprecipitate the MYC-tagged TEAD proteins from the cell lysates using an anti-MYC antibody and protein A/G magnetic beads.

-

Click Chemistry: Perform a click chemistry reaction on the immunoprecipitated proteins to attach a biotin tag to the alkyne-palmitate.

-

Western Blotting: Elute the proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD proteins. An anti-MYC antibody can be used to detect the total amount of immunoprecipitated TEAD protein.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

VT107: A Technical Guide to a Pan-TEAD Auto-Palmitoylation Inhibitor for Cancer Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VT107, a potent and selective small molecule inhibitor that targets the auto-palmitoylation of TEA Domain (TEAD) transcription factors. By elucidating its mechanism of action, summarizing key preclinical data, and detailing relevant experimental protocols, this guide serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutics targeting the Hippo signaling pathway.

The Hippo-YAP/TAZ-TEAD Signaling Axis: A Core Regulator of Growth and Oncogenesis

The Hippo signaling pathway is a critical evolutionarily conserved cascade that governs organ size, tissue homeostasis, and cell proliferation.[1][2] Its dysregulation is a frequent event in various human cancers. The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3] This phosphorylation leads to their sequestration in the cytoplasm by 14-3-3 proteins, marking them for degradation and preventing their nuclear function.[3]

In many cancers, particularly those with mutations in the Neurofibromatosis type 2 (NF2) gene like malignant mesothelioma, the Hippo kinase cascade is inactivated.[4][5] The NF2 gene encodes Merlin, a tumor suppressor that positively regulates the Hippo pathway.[4] Loss of functional Merlin leads to dephosphorylated, active YAP/TAZ, which then translocate into the nucleus.[1] In the nucleus, YAP/TAZ lack DNA-binding domains and act by binding to transcription factors, predominantly the TEAD family (TEAD1-4), to drive the expression of genes that promote cell proliferation, survival, and migration.[1][3]

TEAD Auto-Palmitoylation: A Prerequisite for Transcriptional Activity

A key post-translational modification essential for TEAD's function is S-palmitoylation—the attachment of the 16-carbon fatty acid palmitate to a conserved cysteine residue.[6][7] TEAD proteins possess an intrinsic enzyme-like ability to catalyze this reaction, a process termed auto-palmitoylation, using palmitoyl-CoA as a substrate.[8][9] The lipid chain of the palmitate inserts into a deep, conserved hydrophobic pocket within the TEAD protein.[6][9] This modification is a critical prerequisite for the physical interaction between TEAD and YAP/TAZ.[10] Blocking this event presents a novel and attractive strategy for inhibiting the oncogenic output of the Hippo pathway.

This compound: Mechanism of Action

This compound is a potent, orally bioavailable, small molecule inhibitor designed to specifically prevent TEAD auto-palmitoylation.[11] It acts as a pan-TEAD inhibitor, effectively blocking the auto-palmitoylation of all four TEAD family members (TEAD1-4).[1][4]

The mechanism of this compound involves its direct binding to the central lipid pocket of TEAD proteins.[4] By occupying this pocket, this compound physically obstructs the entry and binding of palmitoyl-CoA, thereby preventing the auto-palmitoylation reaction. The unpalmitoylated TEAD protein is unable to form a stable, functional complex with YAP/TAZ co-activators.[4] This disruption of the YAP/TAZ-TEAD protein-protein interaction ultimately leads to the suppression of downstream target gene transcription and a halt in cancer cell proliferation.[4][12]

Preclinical Data Summary

This compound has demonstrated potent and selective activity in a range of preclinical models, particularly in cancers characterized by Hippo pathway deficiency.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Assay Type | Cell Line / System | Endpoint | Result | Reference |

| Biochemical Assay | YAP Reporter Assay | IC50 | 4.93 nM | [12][13] |

| Cell Proliferation | NCI-H2052 (Mesothelioma, NF2 mutant) | IC50 | 18 nM | [14] |

| Cell Proliferation | NCI-H226 (Mesothelioma, NF2 deficient) | IC50 | 32 nM | [14] |

| TEAD Palmitoylation | HEK293T cells (overexpressing TEADs) | Inhibition | Potent pan-TEAD inhibition at 3 µM | [4][11] |

Table 2: this compound Pan-TEAD Inhibitory Profile

| TEAD Homologue | Effect of this compound | Observation | Reference |

| TEAD1 | Potent Inhibition | Prevents palmitoylation; disrupts YAP/TAZ interaction. | [4] |

| TEAD2 | Potent Inhibition | Slightly more potent than comparator VT104. | [4] |

| TEAD3 | Potent Inhibition | Decreases levels of palmitoylated TEAD3. | [4][11] |

| TEAD4 | Potent Inhibition | Most potent inhibitor vs. comparators; disrupts YAP/TAZ interaction. | [4][11] |

Key Experimental Methodologies

The following protocols are foundational for evaluating TEAD auto-palmitoylation inhibitors like this compound.

Protocol 1: Cell-Based TEAD Auto-Palmitoylation Assay

This assay directly measures the ability of a compound to inhibit TEAD palmitoylation in a cellular context.[4]

-

Cell Culture and Transfection: Plate HEK293T cells. Transfect with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

-

Compound Treatment: After 24 hours, treat cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for a specified period (e.g., 20-24 hours).

-

Metabolic Labeling: Co-incubate with a palmitic acid metabolic probe, such as 17-octadecynoic acid (alkyne palmitate).

-

Cell Lysis: Harvest and lyse cells in a suitable buffer containing protease inhibitors.

-

Immunoprecipitation (IP): Incubate cell lysates with an anti-MYC antibody conjugated to beads to pull down the MYC-tagged TEAD proteins.

-

Click Chemistry: Elute the immunoprecipitated TEAD proteins. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to conjugate a reporter molecule (e.g., biotin-azide) to the alkyne-palmitate incorporated onto TEAD.

-

Detection: Analyze the samples via SDS-PAGE and Western blot using streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD. Total TEAD levels are assessed using an anti-MYC antibody.

Protocol 2: YAP/TAZ-TEAD Co-Immunoprecipitation (Co-IP)

This method is used to determine if an inhibitor disrupts the physical interaction between YAP/TAZ and TEAD proteins.[4]

-

Cell Culture and Treatment: Culture NF2-mutant cells (e.g., NCI-H2373) to approximately 80% confluency. Treat with this compound or vehicle for a set time (e.g., 4 or 24 hours).

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate lysates with a specific antibody against an endogenous TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4) pre-bound to protein A/G beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Detection: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against YAP and TAZ to detect co-precipitated proteins. The input and IP samples should also be blotted for the TEAD isoform to confirm successful pulldown. A reduction of YAP/TAZ signal in the this compound-treated IP lane indicates disruption of the interaction.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of this compound in a living organism.[4]

-

Cell Implantation: Subcutaneously implant human mesothelioma cells (e.g., NCI-H226) into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound).

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W). Administer the drug orally (p.o.) daily at a specified dose (e.g., 10 mg/kg).[4][11]

-

Monitoring: Monitor tumor volume and animal body weight twice weekly.

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target gene expression).

Conclusion and Future Outlook

This compound is a highly potent pan-TEAD auto-palmitoylation inhibitor that serves as a valuable tool for investigating Hippo pathway biology and as a promising therapeutic candidate. Its mechanism of action, which involves disrupting the crucial YAP/TAZ-TEAD interaction, has shown significant anti-proliferative effects in preclinical models of cancers with Hippo pathway mutations, especially NF2-deficient mesothelioma. The data strongly supports the continued investigation of TEAD auto-palmitoylation as a key therapeutic node. Future research will likely focus on clinical development, the identification of predictive biomarkers for patient stratification, and the exploration of rational combination therapies to overcome potential resistance mechanisms.[14][15]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]

- 3. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]

- 7. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]

- 8. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 14. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of the YAP/TAZ-TEAD Oncogenic Axis by VT107: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, initiating a gene expression program that promotes cell proliferation, survival, and migration. The interaction between YAP/TAZ and TEAD is a compelling therapeutic target for cancers with aberrant Hippo pathway signaling. This document provides a detailed technical guide on VT107, a potent, pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the YAP/TAZ-TEAD interaction.

Introduction to the YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm.[1] When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with TEAD transcription factors (TEAD1-4).[2][3] This interaction is crucial for the transcriptional activation of genes that drive cell proliferation and inhibit apoptosis.[2] A critical post-translational modification for TEAD activity is auto-palmitoylation, which occurs on a conserved cysteine residue within the central hydrophobic pocket of the TEAD protein.[4][5] This modification is essential for the stability and function of TEAD proteins and their interaction with YAP/TAZ.[5] Dysregulation of the Hippo pathway, often through mutations in upstream components like Neurofibromin 2 (NF2), leads to constitutive activation of the YAP/TAZ-TEAD transcriptional program, a hallmark of several cancers, including malignant mesothelioma.[4]

This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor

This compound is a small molecule inhibitor that targets the auto-palmitoylation of all four TEAD isoforms.[3] By binding to the palmitate-binding pocket of TEAD, this compound allosterically inhibits the interaction between TEAD and the transcriptional co-activators YAP and TAZ.[1][6] This disruption of the YAP/TAZ-TEAD complex prevents the transcription of target genes, leading to an anti-proliferative effect in cancer cells dependent on this signaling axis.[4][7]

Mechanism of Action of this compound

The mechanism of this compound's inhibitory action on the YAP/TAZ-TEAD interaction is multi-faceted. It primarily acts by preventing the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their proper function.[4][5] This inhibition renders the TEAD proteins unstable and unable to effectively bind with their co-activators, YAP and TAZ.

Caption: Mechanism of this compound action on the YAP/TAZ-TEAD signaling pathway.

Quantitative Data on this compound Activity

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay | Source |

| IC50 | 4.93 nM | YAP reporter assay | [7][8] |

Table 1: In Vitro Potency of this compound

| TEAD Isoform | Effect of this compound | Cell Line | Source |

| TEAD1 | Inhibition of palmitoylation | HEK293T, NCI-H2373 | [4][9] |

| TEAD3 | Inhibition of palmitoylation | HEK293T | [4][9] |

| TEAD4 | Potent inhibition of palmitoylation | HEK293T, NCI-H2373 | [4][9] |

Table 2: Effect of this compound on TEAD Isoform Palmitoylation

| Cell Line | Genetic Background | Effect of this compound | Source |

| NCI-H2373 | NF2-mutant mesothelioma | Inhibition of proliferation | [4] |

| NCI-H226 | NF2-deficient mesothelioma | Inhibition of proliferation | [4][10] |

| NCI-H2052 | NF2, LATS2 mutant mesothelioma | Inhibition of proliferation | [10][11] |

Table 3: Cellular Activity of this compound in Mesothelioma Cell Lines

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effect of this compound on the YAP/TAZ-TEAD interaction.

Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction

This protocol is designed to determine the effect of this compound on the protein-protein interaction between YAP/TAZ and TEAD.

Materials:

-

NF2-mutant NCI-H2373 cells

-

This compound (3 μmol/L)

-

Cell lysis buffer

-

Antibodies: anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture NCI-H2373 cells to 70-80% confluency.

-

Treat cells with 3 μmol/L this compound or vehicle control (DMSO) for 4 or 24 hours.[4]

-

Lyse the cells and quantify protein concentration.

-

Incubate cell lysates with anti-TEAD1 or anti-TEAD4 antibodies overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-YAP and anti-TAZ antibodies to detect co-immunoprecipitated proteins.[4]

Caption: Experimental workflow for Co-Immunoprecipitation.

TEAD Palmitoylation Assay

This assay is used to assess the inhibitory effect of this compound on the auto-palmitoylation of endogenous TEAD proteins.

Materials:

-

HEK293T cells

-

This compound (3 μmol/L)

-

Cell lysis buffer

-

Antibodies: anti-TEAD1, anti-TEAD3, anti-TEAD4

-

Reagents for acyl-biotinyl exchange (ABE) chemistry or similar palmitoylation detection method

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture HEK293T cells and treat with 3 μmol/L this compound for 20 hours.[9]

-

Lyse the cells and immunoprecipitate endogenous TEAD1, TEAD3, and TEAD4 proteins.

-

Perform ABE chemistry to specifically label palmitoylated proteins with biotin.

-

Capture the biotinylated (palmitoylated) proteins using streptavidin beads.

-

Analyze the captured proteins by SDS-PAGE and Western blotting using the respective anti-TEAD antibodies to quantify the levels of palmitoylated TEADs.[4] A decrease in the signal in this compound-treated samples compared to control indicates inhibition of palmitoylation.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines with aberrant Hippo pathway signaling.

Materials:

-

NCI-H226 or NCI-H2052 mesothelioma cells

-

This compound at various concentrations

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed NCI-H226 or NCI-H2052 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a defined period (e.g., 6 days).[10]

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.

-

Calculate the dose-response curve and determine the IC50 value for cell proliferation.

Conclusion

This compound is a potent, pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the oncogenic YAP/TAZ-TEAD interaction. Its mechanism of action, centered on the allosteric inhibition of TEAD function, provides a promising therapeutic strategy for cancers driven by dysregulated Hippo pathway signaling. The quantitative data and experimental protocols outlined in this document provide a comprehensive technical resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the YAP/TAZ-TEAD axis. The continued investigation of this compound and similar inhibitors is crucial for the development of novel and effective cancer therapies.

References

- 1. onclive.com [onclive.com]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 6. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VT107, a potent and orally active pan-TEAD auto-palmitoylation inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway in oncology.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C25H20F3N3O and a molecular weight of 435.44 g/mol .[1][2] Its IUPAC name is (S)-N-(1-(6-aminopyridin-2-yl)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (S)-N-(1-(6-aminopyridin-2-yl)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide | [3] |

| CAS Number | 2417718-63-7 | [2] |

| Molecular Formula | C25H20F3N3O | [1][2] |

| Molecular Weight | 435.44 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: ≥ 87 mg/mL | [1] |

| Ethanol: 22 mg/mL | [1] | |

| Water: Insoluble | [1] |

Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

This compound functions as a potent, pan-TEAD auto-palmitoylation inhibitor.[4] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway.[4] For their transcriptional activity, TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is covalently attached to a conserved cysteine residue.[5] This modification is crucial for the interaction of TEADs with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[5]

This compound inhibits this auto-palmitoylation process, which in turn blocks the interaction between YAP/TAZ and TEADs.[1][2] This disruption prevents the transcription of target genes involved in cell proliferation, survival, and migration.[4] Preclinical studies have shown that this compound is a more potent pan-TEAD inhibitor compared to its analogue VT104, particularly against TEAD2 and TEAD4.[2]

Figure 1: Mechanism of action of this compound in the Hippo signaling pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays. In a YAP reporter assay, this compound exhibited an IC50 of 4.93 nM.[1] It effectively inhibits the proliferation of NF2-mutated/deficient mesothelioma cell lines.[2]

Table 2: In Vitro Activity of this compound in Mesothelioma Cell Lines

| Cell Line | Genotype | Proliferation IC50 (µM) | Reference(s) |

| NCI-H226 | NF2 deficient | 0.02 | [6] |

| NCI-H2052 | NF2 mutant | Not explicitly stated, but potent inhibition observed | [7] |

| NCI-H2373 | NF2 homozygous deletion | Potent inhibition observed | [6] |

| NCI-H28 | NF2 wild-type | >10 | [8] |

| NCI-H2452 | NF2 wild-type | >10 | [8] |

Studies have shown that treatment with this compound leads to a decrease in palmitoylated TEAD1, TEAD3, and TEAD4, with a corresponding increase in their unpalmitoylated forms.[4][6] Furthermore, this compound treatment has been shown to downregulate the expression of YAP/TAZ target genes, such as CTGF and CYR61.[7]

In Vivo Activity and Pharmacokinetics

In vivo studies in mouse xenograft models of mesothelioma have demonstrated the anti-tumor efficacy of this compound's analogues. While specific in vivo efficacy data for this compound is not detailed in the provided results, its pharmacokinetic profile has been characterized in mice.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Reference(s) |

| Bioavailability (F%) | 55% | 10 mg/kg p.o. | [6] |

| Half-life (t1/2) | 2.7 hours | 10 mg/kg i.v. | [6] |

Experimental Protocols

TEAD Palmitoylation Assay (Acyl-PEGyl Exchange Gel-Shift - APEGS)

This protocol is a generalized procedure based on descriptions of APEGS assays used to assess TEAD palmitoylation.[6]

Figure 2: Workflow for the Acyl-PEGyl Exchange Gel-Shift (APEGS) assay.

Methodology:

-

Cell Culture and Treatment: Culture human mesothelioma cells (e.g., NCI-H2373) to approximately 80% confluency. Treat cells with this compound at the desired concentrations (e.g., 3 µM) or vehicle control (DMSO) for a specified duration (e.g., 20 hours).[2]

-

Cell Lysis: Lyse the cells in a buffer containing a thiol-blocking agent such as N-ethylmaleimide (NEM) to cap free cysteine residues.

-

Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bond between palmitate and cysteine residues on TEAD proteins.

-

PEGylation: Add mPEG-maleimide to the lysate. The PEG moiety will covalently bind to the newly exposed thiol groups on the previously palmitoylated cysteine residues.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The PEGylated (originally palmitoylated) TEAD proteins will have a higher molecular weight and thus migrate slower than the non-PEGylated (unpalmitoylated) TEAD proteins. Transfer the proteins to a membrane and probe with antibodies specific for the TEAD isoform of interest.

-

Analysis: Visualize the bands and quantify the relative amounts of palmitoylated and unpalmitoylated TEAD. A successful inhibition by this compound will result in a decrease in the higher molecular weight band (palmitoylated TEAD) and an increase in the lower molecular weight band (unpalmitoylated TEAD).[4][6]

YAP/TAZ-TEAD Luciferase Reporter Assay

This protocol is a generalized procedure based on descriptions of luciferase reporter assays used to measure YAP/TAZ-TEAD transcriptional activity.[9][10]

Figure 3: Workflow for the YAP/TAZ-TEAD Luciferase Reporter Assay.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293T or NCI-H226) in a 96-well plate at an appropriate density.

-

Transfection: Transfect the cells with a luciferase reporter plasmid containing multiple TEAD-binding sites upstream of a minimal promoter driving the expression of firefly luciferase. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter can be used for normalization.

-

Compound Treatment: After allowing the cells to recover from transfection, treat them with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a period sufficient for changes in gene expression to occur (e.g., 24 to 72 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Xenograft Model Efficacy Study

This protocol is a generalized procedure based on descriptions of in vivo xenograft studies with TEAD inhibitors.[6]

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of human mesothelioma cells (e.g., NCI-H226) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W).[6] Administer this compound orally (p.o.) at the desired doses (e.g., 10 mg/kg) daily. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as pharmacodynamic studies (e.g., qPCR for target gene expression) or histological examination. Compare the tumor growth between the treated and control groups to evaluate the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent and specific pan-TEAD auto-palmitoylation inhibitor with promising preclinical activity against cancers driven by a dysregulated Hippo pathway, such as mesothelioma with NF2 mutations. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable tool for further research and a potential candidate for clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other molecules targeting the YAP/TAZ-TEAD axis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. YAP/TAZ activation predicts clinical outcomes in mesothelioma and is conserved in in vitro model of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

VT107's Impact on NF2-Deficient Mesothelioma Cells: A Technical Guide

Executive Summary: Malignant mesothelioma, a devastating cancer linked to asbestos exposure, is frequently characterized by the inactivation of the Neurofibromatosis type 2 (NF2) tumor suppressor gene.[1][2] This genetic alteration leads to the dysregulation of the Hippo signaling pathway, resulting in the constitutive activation of the transcriptional co-activators YAP and TAZ.[2] Once activated, YAP/TAZ translocate to the nucleus and bind with TEAD family transcription factors to drive a genetic program promoting cell proliferation and survival.[2][3] VT107 is a potent, orally bioavailable, pan-TEAD inhibitor that functions by blocking the auto-palmitoylation of all four TEAD proteins, a step essential for their interaction with YAP/TAZ.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, its preclinical efficacy in NF2-deficient mesothelioma models, and the experimental protocols used to validate its activity.

The Oncogenic Role of NF2 Deficiency in Mesothelioma

Inactivation of the NF2 gene, which encodes the tumor suppressor protein Merlin, is a common event in malignant mesothelioma, occurring in approximately 30-40% of cases.[1][5] Merlin is a critical upstream regulator of the Hippo signaling pathway.[6] Its absence abrogates the activation of the core Hippo kinase cassette (MST1/2 and LATS1/2).[7] Consequently, the downstream effectors YAP and TAZ are not phosphorylated, allowing them to accumulate in the nucleus.[3] In the nucleus, YAP/TAZ associate with TEAD transcription factors to promote the expression of genes that are critical for cell proliferation and survival, driving the malignant phenotype of mesothelioma cells.[2][6] This direct link between NF2 loss and YAP/TAZ-TEAD activation makes the TEAD transcription factors a compelling therapeutic target in this patient population.[1]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the TEAD family of transcription factors (TEAD1-4).[3][7] Its mechanism of action is the inhibition of TEAD auto-palmitoylation.[3][4] Palmitoylation, the covalent attachment of palmitic acid to a cysteine residue in the central pocket of TEAD proteins, is a critical post-translational modification required for the stable interaction between TEADs and their co-activators, YAP and TAZ.

This compound functions by non-covalently binding to this central hydrophobic pocket, physically blocking the binding of palmitoyl-CoA and preventing the auto-palmitoylation process.[3][6] This disruption has two key consequences:

-

It directly prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex.[2][6]

-

It leads to a measurable decrease in palmitoylated TEADs and a corresponding increase in the unpalmitoylated form.[3]

By inhibiting this interaction, this compound effectively shuts down the downstream gene transcription program driven by hyperactivated YAP/TAZ in NF2-deficient cells.[6]

Signaling Pathway Analysis

The Hippo Pathway and this compound's Point of Intervention

The canonical Hippo pathway is a tumor-suppressive signaling cascade. In normal cells with functional NF2/Merlin, the pathway is active, leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ. In NF2-deficient mesothelioma, this suppression is lost. This compound intervenes at the final, critical step of this oncogenic signaling by preventing the TEADs from associating with YAP/TAZ.

Caption: Hippo pathway dysregulation in NF2-deficient cells and the inhibitory action of this compound.

Mechanisms of Resistance to this compound

Genome-wide CRISPR/Cas9 screens have identified potential mechanisms of resistance to TEAD inhibition.[7][8] Key pathways that modulate the response to this compound include:

-

MAPK Pathway: Hyperactivation of the MAPK signaling pathway can confer resistance by reinstating the expression of a subset of YAP/TEAD target genes, thereby blunting the transcriptional repression induced by this compound.[7][8]

-

JAK/STAT Pathway: Mutations in the JAK/STAT pathway have also been shown to modulate the cellular response to TEAD inhibitors.[7][8]

-

VGLL4 Loss: Loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding, confers strong resistance to this compound.[7][8] This suggests that part of this compound's efficacy relies on the repressive function of the VGLL4/TEAD complex.[7]

Caption: MAPK pathway hyperactivation as a bypass resistance mechanism to this compound.

Preclinical Efficacy Data

This compound has demonstrated potent and selective activity against NF2-deficient mesothelioma cells in both in vitro and in vivo models.

In Vitro Efficacy

Studies have confirmed the nanomolar potency of this compound in inhibiting the proliferation of Hippo-pathway mutant mesothelioma cell lines, including NCI-H2052 (NF2, LATS2 mutant) and NCI-H226 (NF2-/-).[7][8] The anti-proliferative effect is dose-dependent and correlates with the on-target activity of reducing the expression of well-established YAP/TAZ-TEAD target genes such as CTGF and CYR61.[5][7] As a pan-TEAD inhibitor, this compound exhibits inhibitory activity across a broader range of mesothelioma cell lines compared to more selective TEAD1 inhibitors.[6]

| Parameter | Cell Lines | Observed Effect | Reference |

| Cell Proliferation | NCI-H226, NCI-H2052 | Strong, dose-dependent inhibition with nanomolar potency. | [5][7][8] |

| Target Gene Expression | NCI-H226, NCI-H2373 | Strong downregulation of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1). | [5][7][8] |

| YAP/TAZ-TEAD Interaction | NCI-H2373 | Disruption of YAP and TAZ interaction with both TEAD1 and TEAD4. | [6] |

| TEAD Palmitoylation | General | Disappearance of palmitoylated TEAD1, TEAD3, and TEAD4 with a concomitant increase in unpalmitoylated forms. | [3] |

| Table 1: Summary of In Vitro Effects of this compound on NF2-Deficient Mesothelioma Cells. |

In Vivo Efficacy

Systemic treatment with TEAD inhibitors, including potent analogs like this compound, has been shown to significantly inhibit the growth of subcutaneous NF2-deficient mesothelioma tumor xenografts in mice.[2][6] These compounds exhibit excellent oral bioavailability and pharmacokinetic properties, leading to tumor growth inhibition at well-tolerated doses.[2][6]

| Model Type | Cell Line | Observed Effect | Reference |

| Subcutaneous Xenograft | NF2-deficient mesothelioma | Significant inhibition of tumor growth upon systemic treatment. | [2][6] |

| Table 2: Summary of In Vivo Efficacy of this compound Analogs. |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the impact of this compound.

Co-Immunoprecipitation for YAP/TAZ-TEAD Interaction

This assay is used to determine if a compound disrupts the physical interaction between TEAD proteins and their co-activators YAP/TAZ within the cell.

-

Cell Culture and Treatment: Culture NF2-mutant mesothelioma cells (e.g., NCI-H2373) to approximately 80% confluency. Treat cells with this compound (e.g., 3 µM) or DMSO (vehicle control) for a specified duration (e.g., 4 or 24 hours).[6]

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-TEAD1 or anti-TEAD4) overnight at 4°C.

-

Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washes: Pellet the beads and wash multiple times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating. Analyze the eluted proteins by Western blotting, probing the membrane with antibodies against the suspected interacting partners (e.g., anti-YAP and anti-TAZ).[6]

Caption: A simplified workflow for the co-immunoprecipitation protocol.

Cell Proliferation Assay

-

Cell Seeding: Seed NF2-deficient mesothelioma cells (e.g., NCI-H226) in multi-well plates (e.g., 96- or 384-well) at a low density.

-

Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for an extended period (e.g., 6 days) to allow for multiple cell divisions.[7]

-

Viability Measurement: Quantify cell viability or cell number using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or direct cell counting.

-

Data Analysis: Plot the cell viability as a percentage of the control against the drug concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Target Gene Expression

-

Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against YAP/TAZ target proteins (e.g., CTGF, CYR61) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity to determine changes in protein levels.[7]

Conclusion and Future Directions

This compound represents a highly promising therapeutic strategy for NF2-deficient mesothelioma by directly targeting the core oncogenic driver of the disease. Its mechanism as a pan-TEAD auto-palmitoylation inhibitor effectively disrupts the YAP/TAZ-TEAD transcriptional program that promotes tumor growth.[2][3][6] Preclinical data robustly support its potent anti-proliferative and anti-tumor activity in relevant models.

The identification of resistance mechanisms via MAPK and JAK/STAT pathway activation provides a strong rationale for exploring combination therapies.[7][8] In particular, the combination of TEAD inhibitors with MEK inhibitors has been shown to synergistically block the proliferation of mesothelioma cells.[8] As TEAD inhibitors like this compound and others advance through clinical trials, they offer new hope for a more effective, targeted treatment for patients with NF2-deficient mesothelioma and other YAP-driven cancers.[4]

References

- 1. NF2 alteration in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma | MDPI [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. embopress.org [embopress.org]

- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of VT107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of VT107, a potent and selective small molecule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the Hippo signaling pathway.

Introduction to this compound

This compound is a potent, orally active, pan-TEAD (TEA Domain) transcription factor inhibitor.[1] It is a crucial tool compound for studying the biology of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway, often through mutations in upstream components like Neurofibromatosis Type 2 (NF2), leads to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3][4] These co-activators then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival, ultimately contributing to tumor development and progression.[2][5] this compound has demonstrated significant anti-proliferative activity in cancer cells with Hippo pathway mutations, particularly in models of mesothelioma.[3] While this compound is a critical research tool, the clinical development is being pursued with VT3989, a structurally related TEAD inhibitor from Vivace Therapeutics.[5][6][7][8][9][10][11][12]

Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

The primary molecular target of this compound is the auto-palmitoylation of all four TEAD isoforms (TEAD1-4).[1][13] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD protein, is a critical post-translational modification required for the stable interaction between TEADs and the YAP/TAZ co-activators.[3]

This compound binds to the central lipid-binding pocket of TEADs, preventing the binding of palmitoyl-CoA and thereby inhibiting the auto-palmitoylation process. This disruption of TEAD palmitoylation has two key consequences:

-

Inhibition of YAP/TAZ-TEAD Interaction: By preventing palmitoylation, this compound effectively blocks the formation of the functional YAP/TAZ-TEAD transcriptional complex.[1][14]

-

Suppression of TEAD-Dependent Gene Transcription: The inability of YAP/TAZ to bind to TEADs leads to the downregulation of their target genes, such as CTGF and CYR61, which are critical for cell proliferation and survival.[3]

This mechanism provides a direct way to target the oncogenic output of a dysregulated Hippo pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (pan-TEAD auto-palmitoylation) | 4.93 nM | Biochemical Assay | [1] |

| IC50 (Cell Proliferation) | 0.02 µM | NCI-H226 (NF2-deficient mesothelioma) | [14] |

| IC50 (Cell Proliferation) | 18 nM | NCI-H2052 (NF2, LATS2 mutant mesothelioma) | [15] |

| IC50 (Cell Proliferation) | 32 nM | NCI-H226 (NF2-deficient mesothelioma) | [15] |

| IC50 (Cell Proliferation) | 39 nM | Primary human schwannoma cells (NF2-null) | [16] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Mesothelioma Xenograft (NCI-H226) | Not specified | Significant tumor growth inhibition | [3] |

| NSCLC Patient-Derived Xenograft (LU-01-0407) | Combination with Cobimetinib (MEK inhibitor) | Significant tumor growth reduction compared to either agent alone | [15] |

| NSCLC Patient-Derived Xenograft (LU-01-0236) | Combination with Trametinib (MEK inhibitor) | Significantly more tumor growth reduction than VT108 (a this compound analog) alone | [15] |

Table 2: In Vivo Efficacy of this compound and its Analogs

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular targets of this compound are provided below.

TEAD Palmitoylation Assay

This assay is used to determine the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with expression plasmids for MYC-tagged TEAD1, TEAD2, TEAD3, or TEAD4.

-

Compound Treatment and Metabolic Labeling: Following transfection, cells are treated with this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours). During the last few hours of treatment, a palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic acid) is added to the culture medium for metabolic labeling of newly synthesized palmitoylated proteins.

-

Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD proteins are immunoprecipitated using an anti-MYC antibody conjugated to magnetic beads.

-

Click Chemistry: The alkyne-labeled TEAD proteins are then subjected to a click chemistry reaction with an azide-biotin probe. This reaction covalently links biotin to the palmitoylated TEAD proteins.

-

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected using an anti-MYC antibody. The ratio of palmitoylated to total TEAD is then quantified to determine the inhibitory effect of this compound.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay assesses the ability of this compound to disrupt the interaction between YAP and TEAD proteins.

Protocol:

-

Cell Culture and Treatment: A suitable cell line with endogenous YAP and TEAD expression (e.g., NCI-H226) is treated with this compound or DMSO for the desired time.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or TEAD, which is pre-coupled to protein A/G beads. This step pulls down the target protein and any interacting partners.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blot: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the co-immunoprecipitated protein (TEAD if YAP was pulled down, or vice versa) is detected by Western blotting with a specific antibody. A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., mesothelioma cell lines) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or DMSO.

-

Incubation: The plates are incubated for a specific period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting software.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., NOD-SCID gamma mice) are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H226).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Compound Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of downstream biomarkers (e.g., CTGF, CYR61) by qPCR or immunohistochemistry to confirm target engagement.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows related to this compound.

Caption: Mechanism of action of this compound in the context of the Hippo signaling pathway.

Caption: Experimental workflow for the TEAD Palmitoylation Assay.

Caption: Workflow for the in vivo mouse xenograft model to assess this compound efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. vivacetherapeutics.com [vivacetherapeutics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Role of NF2 Mutation in the Development of Eleven Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Novartis trips over the Hippo | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 7. Vivace Therapeutics announces dosing of first cohort of patients with its first-in-class TEAD inhibitor - Pharma Journalist [pharmajournalist.com]

- 8. Vivace Therapeutics announces dosing of first cohort of patients with its first-in-class TEAD inhibitor [prnewswire.com]

- 9. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma - The ASCO Post [ascopost.com]

- 10. vivacetherapeutics.com [vivacetherapeutics.com]

- 11. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]

- 12. onclive.com [onclive.com]

- 13. This compound (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of VT107 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of VT107, a TEAD palmitoylation inhibitor, in mouse models. The information is curated for professionals in oncology and drug development research.

Introduction to this compound

This compound is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins. TEADs are the final effectors of the Hippo signaling pathway. In many cancers, particularly those with mutations in the NF2 gene, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ. The formation of the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and survival. By inhibiting TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD interaction, thereby suppressing tumor growth. This compound is characterized as a broader-spectrum TEAD inhibitor.[1]

Mechanism of Action

The primary mechanism of this compound involves occupying the central lipid pocket of TEAD proteins, which is essential for the covalent attachment of a palmitate group. This auto-palmitoylation is a critical step for the subsequent interaction with YAP and TAZ. By blocking this process, this compound effectively inhibits the transcription of downstream target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61), leading to reduced cell proliferation.

Caption: this compound inhibits TEAD palmitoylation, disrupting YAP/TAZ binding and downstream signaling.

Data Presentation: In Vivo Studies of TEAD Inhibitors

The following table summarizes key parameters from in vivo studies of TEAD inhibitors, including VT103 and VT104, which are structurally and functionally related to this compound. This data can serve as a reference for designing experiments with this compound.

| Parameter | VT103 (TEAD1-selective) | VT104 (Broader-spectrum) | Reference |

| Mouse Model | NCI-H226 CDX | NCI-H226 CDX | [1] |

| Administration Route | Oral (PO), once daily (QD) | Oral (PO) | [1] |

| Efficacious Dose | 10 mg/kg, PO, QD | Not specified | [1] |

| Pharmacodynamic Effect | Dose-dependent downregulation of CTGF and CYR61 in tumors | Not specified | [1] |

| Oral Bioavailability | ≥75% | ≥75% | [1] |

| Half-life (mice) | >12 hours | >12 hours | [1] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol details the establishment of a human mesothelioma xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

NF2-deficient mesothelioma cell line (e.g., NCI-H226)

-

Female athymic nude mice (6-8 weeks old)

-

Cell culture medium and supplements

-

Matrigel® Basement Membrane Matrix

-

This compound compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers, syringes, gavage needles

Procedure:

-

Cell Preparation: Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80-90% confluency.

-

Tumor Implantation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5x10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Monitoring and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of approximately 150 mm³, randomize mice into treatment and control groups (n=5 per group).

-

Drug Administration:

-

Prepare this compound in the vehicle at the desired concentrations.

-

Administer this compound or vehicle orally via gavage once daily.

-

Monitor body weight and tumor volume 2-3 times per week.

-

-

Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the pre-defined size limit. Excise tumors, weigh them, and collect samples for pharmacodynamic analysis.

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Protocol 2: Pharmacodynamic Analysis of Target Gene Expression

This protocol is for assessing the in-tumor biological activity of this compound by measuring the expression of TEAD target genes.

Materials:

-

Tumor samples from the efficacy study (Protocol 1)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Sample Preparation: Use tumors harvested from mice treated with vehicle or this compound. For optimal results, tumors should be collected a few hours (e.g., 4 hours) after the final dose to capture the peak pharmacodynamic effect.[1]

-

RNA Extraction: Immediately following excision, snap-freeze tumors in liquid nitrogen. Extract total RNA from a portion of the tumor tissue according to the manufacturer's protocol.

-

cDNA Synthesis: Perform reverse transcription of 1-2 µg of total RNA to synthesize cDNA.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using primers for human CTGF and CYR61.

-

Run the qPCR plate on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated groups to the vehicle control group.

-

Evaluate the dose-dependent effect of this compound on the downregulation of target genes.

-